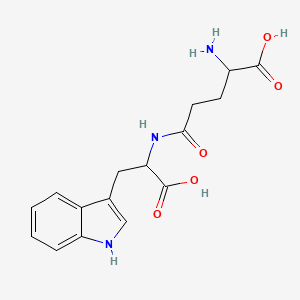![molecular formula C8H7NS B13660814 4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
4-Methylbenzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzo[d]isothiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d]isothiazole typically involves the formation of the isothiazole ring through various cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions . Another approach involves the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole .
Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, to deliver densely decorated isothiazoles bearing various sensitive functional groups . These methods are designed to be scalable and efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and isothiazolines .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, similar to isothiazole.
Benzisothiazole: A benzo-fused isothiazole with similar biological activities.
Isoxazole: Another five-membered heterocyclic compound with oxygen and nitrogen atoms.
Uniqueness: 4-Methylbenzo[d]isothiazole is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other isothiazoles and related heterocycles .
Eigenschaften
Molekularformel |
C8H7NS |
|---|---|
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
4-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3 |
InChI-Schlüssel |
HXHHGUVSEOTDMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=NSC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)



![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
